![molecular formula C15H14FNOS B2754557 (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone CAS No. 399043-35-7](/img/structure/B2754557.png)
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone
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Overview
Description
“(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C15H14FNOS . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H14FNOS/c16-15-13(11-8-4-5-9-12(11)18-15)14(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,16H2
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
- Researchers have explored the synthesis and biological evaluation of derivatives of this compound as potential anticancer agents . Several derivatives exhibited significant antiproliferative potential against cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). For instance, compound 4 induced apoptosis in MCF-7 cells, reducing cell viability by 26.86%.
- Mechanistic studies revealed that these compounds cause cell cycle arrest in the G2/M phase, making them promising candidates for further investigation .
- The lead compounds derived from this scaffold have been explored as potential antitubulin agents. These compounds may interfere with microtubule dynamics, impacting cell division and proliferation .
- Indole derivatives, including those related to this compound, have been investigated for their anti-HIV-1 activity. For example, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with potential anti-HIV-1 properties .
Anticancer Agents
Antitubulin Agents
Anti-HIV-1 Activity
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative and electrophilic stress .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between NRF2 and the Kelch-like ECH-associated protein 1 (KEAP1), which is a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex . This disruption allows NRF2 to translocate to the nucleus, where it can activate the transcription of various cytoprotective genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes. These include NQO1 and HO-1, which are well-known targets of the NRF2 transcription factor . The upregulation of these genes helps to mitigate oxidative stress and inflammation, thereby protecting cells from damage .
Pharmacokinetics
The compound has been found to be metabolically stable in human, rat, and mouse liver microsomes . It exhibits an optimum half-life (T1/2) and intrinsic clearance (Clint), suggesting good bioavailability . .
Result of Action
The activation of NRF2 by the compound results in anti-inflammatory activity. In studies using Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells), the compound was found to inhibit the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the metabolic stability of the compound can be affected by the specific characteristics of the liver microsomes in different species . Additionally, the compound’s anti-inflammatory activity can be influenced by the specific inflammatory stimuli present in the environment . .
properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-10-5-3-4-9(8-10)14(18)13-11-6-1-2-7-12(11)19-15(13)17/h3-5,8H,1-2,6-7,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINEQRMMABGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
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